Acenocoumarol-d5
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Overview
Description
Acenocoumarol-d5 is a complex organic compound with the molecular formula C₁₉H₁₁D₄NO₆ and a molecular weight of 357.35. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
Mechanism of Action
Target of Action
Acenocoumarol-d5 primarily targets Vitamin K reductase , an enzyme that plays a crucial role in the coagulation process . This enzyme is responsible for the reduction of vitamin K, which is a necessary step for the carboxylation of certain glutamic acid residues near the N-terminals of clotting factors II, VII, IX, and X . These are known as the vitamin K-dependent clotting factors .
Mode of Action
This compound inhibits the reduction of vitamin K by vitamin K reductase . This inhibition prevents the carboxylation of the vitamin K-dependent clotting factors, thereby interfering with coagulation . As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent clotting factors, this limits the gamma-carboxylation and subsequent activation of these factors .
Biochemical Pathways
The action of this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting vitamin K reductase, this compound prevents the activation of the vitamin K-dependent clotting factors, disrupting the coagulation cascade and reducing the thrombogenicity of clots . Additionally, this compound has been found to exert anti-inflammatory activity via the suppression of NF-κB and MAPK pathways .
Pharmacokinetics
This compound has an absolute bioavailability of at least 60% after oral administration . It also exhibits a very low free plasma concentration (1.3%) . Like warfarin, acenocoumarol is completely eliminated by metabolism .
Result of Action
The primary result of this compound’s action is anticoagulation, which is used in the prevention of thromboembolic diseases in infarction and transient ischemic attacks, as well as management of deep vein thrombosis and myocardial infarction . The inhibition of vitamin K reductase leads to a decrease in prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin, reducing the thrombogenicity of clots .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Certain drugs may interact with this compound, altering its metabolism and thereby affecting its anticoagulant effect . Furthermore, individual genetic variations can also influence the drug’s action. For example, polymorphisms in genes such as VKORC1 and CYP2C9 can significantly impact the therapeutic dose of this compound .
Preparation Methods
Industrial production methods may involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at the desired positions.
Chemical Reactions Analysis
Acenocoumarol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used
Scientific Research Applications
Acenocoumarol-d5 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to investigate reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Compared to other similar compounds, Acenocoumarol-d5 is unique due to its deuterium content. Similar compounds include:
3-[1-Hydroxy-3-oxo-1-(4-nitrophenyl)butyl]-4-hydroxychromen-2-one: Lacks deuterium atoms, resulting in different stability and reaction kinetics.
3-[1-Deuterio-3-oxo-1-(4-nitrophenyl)butyl]-4-hydroxychromen-2-one: Contains fewer deuterium atoms, leading to variations in its properties and applications.
3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-aminophenyl)butyl]-4-hydroxychromen-2-one: Has an amino group instead of a nitro group, affecting its reactivity and biological activity
Properties
IUPAC Name |
3-[1-deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D,15D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABCILAOYCMVPS-QJZBYVTCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H])[N+](=O)[O-])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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